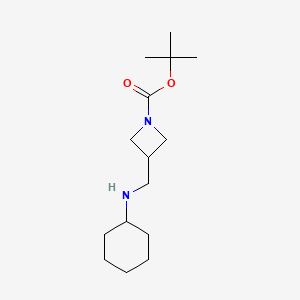

tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (four-membered saturated ring) protected by a tert-butyloxycarbonyl (Boc) group. This structure is commonly utilized in medicinal chemistry as a building block for drug discovery, particularly in the development of protease inhibitors and receptor modulators due to its conformational rigidity and synthetic versatility .

Properties

Molecular Formula |

C15H28N2O2 |

|---|---|

Molecular Weight |

268.39 g/mol |

IUPAC Name |

tert-butyl 3-[(cyclohexylamino)methyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-12(11-17)9-16-13-7-5-4-6-8-13/h12-13,16H,4-11H2,1-3H3 |

InChI Key |

OXSQAUMJNJLTEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-((bromomethyl)azetidine-1-carboxylate with cyclohexylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Drug Development

The compound has shown promise in medicinal chemistry due to its potential biological activity. Its structure allows for interaction with various biological targets, which may lead to the development of new therapeutic agents. Research indicates that derivatives of azetidine compounds can act as analogues for existing medications, enhancing their efficacy or reducing side effects.

Case Studies in Drug Development

- Analogue of Meperidine : Some studies have explored the use of azetidine derivatives similar to tert-butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate as analogues for pain medications like Meperidine, indicating potential applications in pain management therapies .

- GABA Modulators : Compounds derived from azetidine structures have been investigated for their role as positive allosteric modulators of GABAA receptors, which are crucial in neurological treatments .

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules.

Synthetic Routes

- The synthesis often involves several key steps, including the use of DBU-catalyzed reactions and aza-Michael additions, which facilitate the construction of C–N bonds and the formation of heterocyclic compounds .

- The compound's reactivity can be optimized through careful adjustment of reaction conditions to achieve high yields.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its structural characteristics may allow it to be incorporated into polymers or other materials to enhance their properties.

Potential Applications

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functional groups that impart desirable mechanical or thermal properties.

- Coatings and Adhesives : The stability and reactivity of the azetidine moiety may be exploited in developing advanced coatings or adhesives with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Varied Amino Substituents

Key Insights :

- Steric and Electronic Effects: The cyclohexylamino group in the target compound provides steric hindrance, reducing reaction rates in sterically demanding transformations compared to smaller substituents like cyclopropylamino .

- Solubility: Hydroxyethyl and pyrimidinyl derivatives exhibit higher polarity (TPSA > 45 Ų) compared to the hydrophobic cyclohexylamino analog, influencing bioavailability .

- Synthetic Utility: Bromoethyl and pyrimidinyl derivatives serve as intermediates for cross-coupling or heterocyclic functionalization, whereas the cyclohexylamino group is more suited for hydrogen-bond-driven target engagement .

Functional Group Modifications and Reactivity

Aza-Michael Adducts

Compounds like tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) incorporate indole and ester groups, enabling dual reactivity:

- Indole moiety : Participates in electrophilic aromatic substitution (e.g., nitration).

- Methoxy-oxoethyl group : Undergoes hydrolysis to carboxylic acids for further derivatization .

Comparison: The cyclohexylamino-methyl group lacks aromaticity but offers a secondary amine for Schiff base formation or alkylation, contrasting with the indole’s planar aromatic system .

Cyanomethylene Derivatives

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1i) features a cyano group, which:

- Increases electrophilicity at the methylene carbon.

- Enhances dipole moments, improving solubility in polar aprotic solvents .

Contrast: The cyclohexylamino-methyl group’s nucleophilic amine is less reactive toward electrophiles compared to the electron-deficient cyanomethylene group .

Biological Activity

tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 225.33 g/mol

- CAS Number : 1153949-15-5

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its pharmacological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 3-((cyclohexylamino)methyl)azetidine derivatives exhibit antimicrobial properties. For instance, azetidine derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity. A study demonstrated that azetidine derivatives could disrupt bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Properties

In vitro studies have suggested that this compound may modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This modulation suggests a potential role in treating inflammatory diseases .

Anticancer Potential

Preliminary research has indicated that azetidine derivatives can induce apoptosis in cancer cells. Specifically, studies have shown that these compounds can activate caspase pathways, leading to programmed cell death in various cancer cell lines. The mechanism appears to involve the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with an MIC of 50 µg/mL. |

| Study B (2022) | Showed inhibition of TNF-alpha production in LPS-stimulated macrophages by 40%. |

| Study C (2021) | Reported induction of apoptosis in breast cancer cells with a decrease in cell viability by 30% at 100 µM concentration. |

The proposed mechanisms for the biological activities of this compound include:

-

Antimicrobial Mechanism :

- Inhibition of cell wall synthesis.

- Disruption of membrane integrity.

-

Anti-inflammatory Mechanism :

- Inhibition of NF-kB signaling pathway.

- Decrease in cytokine production.

-

Anticancer Mechanism :

- Activation of intrinsic apoptotic pathways.

- Modulation of mitochondrial function.

Q & A

Q. What are the established synthetic routes for synthesizing tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with azetidine derivatives. Key steps include:

- Azetidine functionalization : Reacting azetidine with tert-butyl chloroformate to introduce the tert-butyl carbamate group under basic conditions (e.g., triethylamine) .

- Cyclohexylamine coupling : Introducing the cyclohexylamino group via reductive amination or nucleophilic substitution, using reagents like sodium triacetoxyborohydride (STAB) or cyanoborohydride in aprotic solvents (e.g., dichloromethane) .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product. Reaction conditions (temperature, pH, and solvent polarity) must be tightly controlled to avoid side products .

Q. How is the structural integrity of this compound confirmed in academic research?

- Methodological Answer : Structural characterization employs:

- NMR Spectroscopy : H and C NMR to confirm the azetidine ring, tert-butyl group, and cyclohexylamine substituents. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 311.2 for CHNO) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, especially when novel derivatives are synthesized .

Q. What are the common chemical reactions this compound undergoes in organic synthesis?

- Methodological Answer : Key reactions include:

- Deprotection : Removal of the tert-butyl carbamate group using trifluoroacetic acid (TFA) to expose the azetidine amine for further functionalization .

- Reduction : Lithium aluminum hydride (LiAlH) can reduce ester groups, though this may require protecting the cyclohexylamine moiety .

- Nucleophilic Substitution : Reacting the azetidine nitrogen with electrophiles (e.g., alkyl halides) under basic conditions (e.g., KCO) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity for this compound?

- Methodological Answer : Optimization strategies include:

- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) may enhance substitution reactions .

- Computational Modeling : Tools like density functional theory (DFT) predict transition states and regioselectivity. ICReDD’s approach integrates quantum chemical calculations with experimental feedback loops to accelerate optimization .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in reduction steps .

Q. How to resolve contradictions in reported biological activity data for azetidine derivatives?

- Methodological Answer : Contradictions arise from structural variations or assay conditions. Mitigation steps:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., tert-butyl vs. benzyl carbamates) to isolate substituent effects. For instance, cyclohexylamine’s hydrophobicity may enhance membrane permeability vs. methylamino groups .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK293 for receptor binding) .

- Metabolic Stability Tests : Assess hepatic microsome stability to rule out pharmacokinetic variability .

Q. What advanced techniques are used to study this compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k, k) for receptor-ligand interactions. Requires immobilizing the target protein on a sensor chip .

- Cryo-Electron Microscopy (Cryo-EM) : Resolves binding conformations at near-atomic resolution, useful for studying azetidine derivatives in G protein-coupled receptors (GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

Q. How can computational methods enhance the design of novel derivatives?

- Methodological Answer :

- Molecular Docking : Predicts binding poses in target proteins (e.g., kinases). Software like AutoDock Vina screens substituent effects on binding energy .

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity. For example, logP values >3 may indicate poor solubility for cyclohexylamine derivatives .

- Reaction Pathway Simulation : Explores feasible synthetic routes using retrosynthetic algorithms (e.g., ASKCOS) .

Data Contradiction Analysis

Q. How to address discrepancies in NMR or MS data across studies?

- Methodological Answer :

- Solvent Referencing : Ensure NMR chemical shifts are calibrated to the solvent peak (e.g., CDCl at 7.26 ppm for H) .

- Isotopic Purity : Confirm MS data with isotopic distribution analysis. For CHNO, the [M+H] isotopic pattern should match theoretical calculations .

- Collaborative Validation : Cross-check data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.